azane;iron;oxalic acid;trihydrate

Description

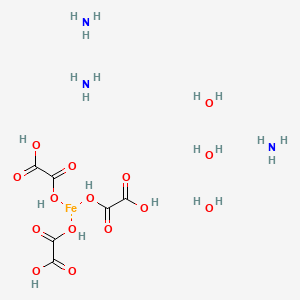

Ammonium iron(III) oxalate trihydrate, systematically named azane; iron; oxalic acid; trihydrate (CAS: 13268-42-3), is a coordination compound with the formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. This green crystalline solid is notable for its insolubility in water and its role as a complexing agent in chemical analysis and pharmaceutical synthesis . The compound’s structure comprises an octahedral Fe³⁺ center coordinated by three bidentate oxalate ligands, with ammonium counterions and three water molecules of crystallization. Its applications span laboratory research, catalysis, and metal ion determination due to its redox activity and stability in acidic conditions .

Properties

Molecular Formula |

C6H21FeN3O15 |

|---|---|

Molecular Weight |

431.09 g/mol |

IUPAC Name |

azane;iron;oxalic acid;trihydrate |

InChI |

InChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2 |

InChI Key |

XLDOWRCPANHVAW-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.N.O.O.O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azane;iron;oxalic acid;trihydrate typically involves the reaction of iron(III) hydroxide with oxalic acid. The reaction can be represented as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces ferric oxalate, which can then be hydrated to form the trihydrate form .

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of iron from iron ore using oxalic acid, followed by a photo-reduction process to obtain the desired compound . This method is efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Azane;iron;oxalic acid;trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) oxalate.

Reduction: It can be reduced to form iron(II) oxalate.

Substitution: The oxalate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and oxalic acid for substitution reactions. The reactions typically occur under acidic conditions to facilitate the formation of the desired products .

Major Products

The major products formed from these reactions include ferric oxalate and ferrous oxalate, depending on the specific reaction conditions .

Scientific Research Applications

Azane;iron;oxalic acid;trihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various iron complexes.

Biology: Studied for its role in microbial metabolism and its potential use in bioremediation.

Industry: Utilized as a photocatalyst in the degradation of organic pollutants in wastewater.

Mechanism of Action

The mechanism by which azane;iron;oxalic acid;trihydrate exerts its effects involves the chelation of iron ions by oxalic acid. This chelation process facilitates various chemical reactions, including the degradation of organic pollutants and the detoxification of heavy metals . The molecular targets and pathways involved include the formation of iron-oxalate complexes and the subsequent reactions with other chemical species.

Comparison with Similar Compounds

Comparison with Other Iron Oxalates

Ferrous Oxalate (Iron(II) Oxalate)

Ferrous oxalate (FeC₂O₄·2H₂O) differs structurally and functionally from ammonium iron(III) oxalate trihydrate. Unlike the trivalent Fe³⁺ in the latter, ferrous oxalate contains Fe²⁺, making it more susceptible to oxidation. It is a precursor for synthesizing iron-based catalysts and nanomaterials. Under subcritical water conditions, ferrous oxalate forms alongside titanium oxides when processing mineral sands with oxalic acid .

Ferric Oxalate (Iron(III) Oxalate)

Iron(III) oxalate (Fe₂(C₂O₄)₃) lacks ammonium ions and hydration water, resulting in distinct solubility and reactivity. It is highly effective in photodegradation processes; for example, Fe³⁺-oxalic acid complexes generate hydroxyl radicals (·OH) under UV light, degrading pollutants like dimethyl phthalate (DMP) . In contrast, ammonium iron(III) oxalate trihydrate’s ammonium ions stabilize the complex, making it preferable for controlled reactions in analytical chemistry .

Comparison with Ammonium Oxalate and Other Ammonium Salts

Ammonium oxalate ((NH₄)₂C₂O₄) is a simpler salt without metal coordination. It is water-soluble and widely used to precipitate calcium ions in analytical workflows . In contrast, ammonium iron(III) oxalate trihydrate’s insolubility and metal-complexing properties make it suitable for selective metal ion separation. For instance, oxalic acid removes 99.8% of iron from copper-bearing solutions when applied in two-stage desorption , a process less feasible with pure ammonium oxalate due to its solubility.

Comparison with Oxalic Acid Complexes of Other Metals

Zinc Oxalate Dihydrate

Zinc oxalate dihydrate (ZnC₂O₄·2H₂O) shares structural similarities but differs in metal center and solubility. Its lower solubility compared to ammonium iron(III) oxalate trihydrate limits its use in aqueous reactions but makes it a candidate for ceramic precursors .

Calcium Oxalate

Calcium oxalate (CaC₂O₄) is a highly insoluble compound prevalent in biological systems (e.g., kidney stones). Unlike ammonium iron(III) oxalate, it lacks redox activity but is critical in studies of biomineralization and soil chemistry, where it influences metal bioavailability .

Role of Hydration State: Trihydrate vs. Other Hydrates

Hydration significantly impacts physicochemical properties. Oxalic acid dihydrate (C₂H₂O₄·2H₂O) exhibits higher water solubility (8.7 g/100 g H₂O) compared to the trihydrate form of ammonium iron(III) oxalate . The trihydrate’s stability under ambient conditions makes it preferable for storage and controlled-release applications in pharmaceuticals .

Metal Leaching and Soil Remediation

Oxalic acid and its complexes excel in metal leaching due to high acid strength (pKa₁ = 1.23) and chelating capacity. For example, oxalic acid removes 75.4–97.02% of Fe₂O₃ from quartz, outperforming sulfuric and phosphoric acids . In soil remediation, oxalic acid mobilizes arsenic and lead by dissolving iron oxides, whereas citric and malic acids show weaker effects .

Photocatalysis and Environmental Chemistry

Fe³⁺-oxalic acid complexes degrade organic pollutants via photo-Fenton reactions, with efficiency dependent on pH and Fe:oxalate ratios . Ammonium iron(III) oxalate trihydrate’s insolubility limits its use here, favoring soluble ferric oxalate instead.

Data Tables

Table 1: Comparison of Oxalate Compounds in Iron Removal

Table 2: Hydration Effects on Oxalic Acid Systems

| Compound | Hydration State | Solubility (g/100 g H₂O) | Stability Under Ambient Conditions | References |

|---|---|---|---|---|

| Oxalic Acid Dihydrate | 2 H₂O | 8.7 | High | |

| Ammonium Iron(III) Oxalate Trihydrate | 3 H₂O | Insoluble | Moderate |

Q & A

Basic Research Questions

Q. How to synthesize iron-oxalate coordination complexes (e.g., potassium tris(oxalato)ferrate(III) trihydrate) using oxalic acid and azane?

- Methodology : Dissolve ferrous ammonium sulfate hexahydrate in a slightly acidic solution, add excess oxalic acid to precipitate iron oxalate, and oxidize under controlled conditions to form the tris(oxalato)ferrate(III) complex. Ensure stoichiometric ratios (1:3 Fe:oxalate) and monitor pH to avoid premature hydrolysis .

- Key Considerations : Use inert atmospheres to prevent Fe(II) oxidation during intermediate steps. Characterization via EDX or XRD confirms organic ligand coordination (e.g., carbon/oxygen from oxalate, nitrogen from azane) .

Q. What experimental factors influence the dissolution efficiency of iron oxides (hematite/magnetite) in oxalic acid solutions?

- Critical Variables :

- pH : Optimal dissolution occurs at pH 2–3; higher pH (>4) induces iron oxalate re-precipitation .

- Acid Concentration : 1–8 wt.% oxalic acid maximizes Fe(III) chelation, with higher concentrations risking ligand saturation .

- Temperature : Elevated temperatures (50–70°C) enhance dissolution kinetics, achieving >85% hematite dissolution in 7 days .

Q. How to quantify iron in oxalate-containing matrices (e.g., biological or environmental samples)?

- Analytical Workflow :

Redox Titration : Use KMnO₄ to titrate oxalate, leveraging the stoichiometric Fe(II)-oxalate-permanganate reaction. Calculate iron content via mole ratios .

Spectrophotometry : Break Fe-oxalate chelates using strong acids (e.g., HNO₃) and measure Fe³⁺ with thiocyanate or phenanthroline .

- Interference Mitigation : Pre-treat samples with UV digestion to degrade oxalate and avoid chelation artifacts .

Advanced Research Questions

Q. How to resolve discrepancies between predicted and observed iron solubility in oxalic acid systems (e.g., hematite dissolution)?

- Root Causes :

- Redox Interactions : Fe(II) from steel coupons or wustite accelerates Fe(III) reduction, altering dissolution pathways .

- Non-Ideal Hydration States : Metastable oxalic acid trihydrate ((COOH)₂·3H₂O) may transiently form, affecting water activity and solubility predictions .

Q. What methodologies optimize the synergistic effect of oxalic acid with HCl or H₃PO₄ for iron leaching from silica sands or ilmenite?

- Design Framework :

Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., acid ratio, leaching time).

Response Surface Optimization : Apply central composite design (CCD) to maximize Fe extraction. For example, a 2:1 oxalic acid/HCl ratio increases ilmenite dissolution by >40% compared to single acids .

- Mechanistic Insight : Oxalate acts as a reductant (lowering Fe³⁺ to Fe²⁺) and chelator, while mineral acids (HCl/H₃PO₄) provide protons for oxide breakdown .

Q. How to address kinetic limitations in oxalic acid-mediated iron oxide dissolution for tank waste remediation?

- Process Enhancements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.